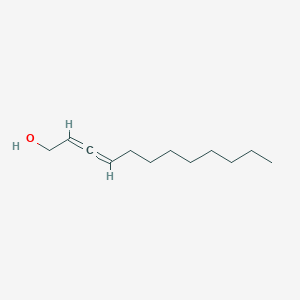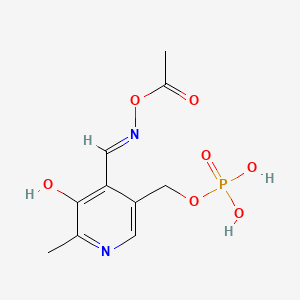![molecular formula C15H28O B14430633 {[(2-Ethylhexyl)oxy]methylidene}cyclohexane CAS No. 80336-23-8](/img/no-structure.png)
{[(2-Ethylhexyl)oxy]methylidene}cyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[(2-Ethylhexyl)oxy]methylidene}cyclohexane is an organic compound with the molecular formula C15H28O It consists of a cyclohexane ring substituted with a methylene group bonded to an ethylhexyl ether
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-Ethylhexyl)oxy]methylidene}cyclohexane typically involves the reaction of cyclohexanone with 2-ethylhexanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes dehydration to yield the desired product. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or benzene, with the removal of water to drive the reaction to completion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. This involves the use of fixed-bed reactors where the reactants are passed over a solid acid catalyst at elevated temperatures. The continuous removal of water and by-products ensures high yields and purity of the final product.
化学反応の分析
Types of Reactions
{[(2-Ethylhexyl)oxy]methylidene}cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles like sodium alkoxides (RO-Na+) or halides (X-) can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone derivatives or carboxylic acids.
Reduction: Cyclohexanol derivatives or alkanes.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
科学的研究の応用
{[(2-Ethylhexyl)oxy]methylidene}cyclohexane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized as an intermediate in the production of specialty chemicals, polymers, and surfactants.
作用機序
The mechanism of action of {[(2-Ethylhexyl)oxy]methylidene}cyclohexane involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-Phenylethanol (2PE)
- p-Hydroxyphenylethanol (HPE)
- 4-Hydroxybenzaldehyde (HBA)
Uniqueness
{[(2-Ethylhexyl)oxy]methylidene}cyclohexane is unique due to its specific structural features, such as the presence of an ethylhexyl ether group attached to a cyclohexane ring. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
特性
| 80336-23-8 | |
分子式 |
C15H28O |
分子量 |
224.38 g/mol |
IUPAC名 |
2-ethylhexoxymethylidenecyclohexane |
InChI |
InChI=1S/C15H28O/c1-3-5-9-14(4-2)12-16-13-15-10-7-6-8-11-15/h13-14H,3-12H2,1-2H3 |
InChIキー |
QMOYDGUROXXEPX-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)COC=C1CCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


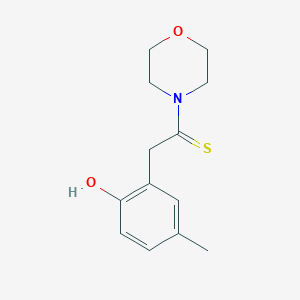
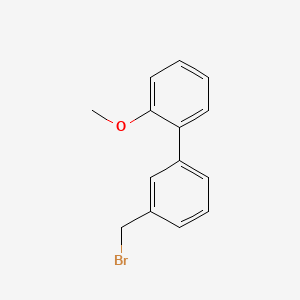


![2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.4]nonane](/img/structure/B14430590.png)

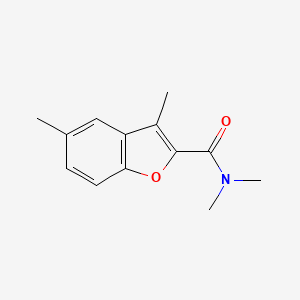

![N-[(1H-Indol-2-yl)methyl]-N'-methylthiourea](/img/structure/B14430620.png)
